Lithium(1+)6-chloroimidazo[1,2-b]pyridazine-3-carboxylate
Description
Lithium(1+)6-chloroimidazo[1,2-b]pyridazine-3-carboxylate is a lithium salt derivative of 6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid. This compound features a bicyclic imidazopyridazine core substituted with a chlorine atom at position 6 and a carboxylate group at position 3, stabilized by a lithium counterion. The lithium salt form enhances solubility in polar solvents compared to the free acid, making it advantageous for pharmaceutical or materials science applications.
Properties
Molecular Formula |
C7H3ClLiN3O2 |
|---|---|
Molecular Weight |
203.5 g/mol |
IUPAC Name |
lithium;6-chloroimidazo[1,2-b]pyridazine-3-carboxylate |
InChI |
InChI=1S/C7H4ClN3O2.Li/c8-5-1-2-6-9-3-4(7(12)13)11(6)10-5;/h1-3H,(H,12,13);/q;+1/p-1 |
InChI Key |
LTSKCSYHAYBNHY-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC(=NN2C1=NC=C2C(=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route Overview
The synthesis of Lithium(1+)6-chloroimidazo[1,2-b]pyridazine-3-carboxylate generally involves two major stages:
- Synthesis of the 6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid or related intermediates
- Conversion of the carboxylic acid to the lithium carboxylate salt
The lithium salt formation is typically achieved by neutralizing the carboxylic acid with lithium hydroxide or lithium carbonate.
Synthesis of 6-Chloroimidazo[1,2-b]pyridazine-3-Carbonitrile Intermediate
A key precursor to the carboxylate salt is 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile, which can be synthesized via a novel, efficient, and high-purity method as detailed in Chinese patent CN112321592B. The method proceeds as follows:
Step 1: Formation of Formamidine Intermediate
- React N,N-dimethylformamide dimethyl acetal (DMF-DMA) with 3-amino-6-chloropyridazine in a reactor.
- Conditions: 40–100 °C for 2–8 hours.
- Outcome: Formation of N,N-dimethyl-N'-(3-(6-chloropyridazin-yl))formamidine intermediate.
Step 2: Cyclization with Bromoacetonitrile
- Mix the formamidine intermediate with a solvent (acetonitrile, ethanol, or N,N-dimethylformamide).
- Add bromoacetonitrile and react at 50–160 °C for 3–15 hours.
- Cool to room temperature, adjust pH to 7–9 using saturated sodium carbonate solution.
- Allow to stand for 3 hours to precipitate the solid.
- Filter to obtain a solid mixture.
Step 3: Purification
- Dissolve the solid mixture in ethyl acetate.
- Wash with water (3 times) and saturated saline (2 times).
- Dry over anhydrous sodium sulfate.
- Filter and evaporate under reduced pressure to yield crude 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile.
Step 4: Recrystallization
- Recrystallize the crude product from a mixture of ethyl acetate and n-hexane (volume ratio 1:2).
- Filter to obtain pure 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile.
Reaction Scheme Summary:
| Step | Reagents/Conditions | Product/Intermediate |
|---|---|---|
| 1 | 3-amino-6-chloropyridazine + DMF-DMA, 40–100 °C, 2–8 h | N,N-dimethyl-N'-(3-(6-chloropyridazin-yl))formamidine intermediate |
| 2 | + Bromoacetonitrile, solvent (MeCN, EtOH, DMF), 50–160 °C, 3–15 h; pH 7–9 with Na2CO3 | Solid mixture containing 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile |
| 3 | Ethyl acetate wash, drying, filtration | Crude 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile |
| 4 | Recrystallization (ethyl acetate/n-hexane) | Pure 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile |
- 3-amino-6-chloropyridazine : DMF-DMA = 4:1 to 1:4
- Bromoacetonitrile : 3-amino-6-chloropyridazine = 5:1 to 1:4
This method offers advantages such as low-cost reagents, simple reaction conditions, ease of operation, short total reaction time, and high purity and stable product quality.
Conversion to this compound
After obtaining the 6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid or its derivatives (such as the nitrile intermediate which can be hydrolyzed to the acid), the lithium salt is prepared by neutralization:
- React the carboxylic acid with lithium hydroxide or lithium carbonate in aqueous or mixed solvent systems.
- Typical conditions involve stirring at room temperature or mild heating until complete salt formation.
- The lithium ion stabilizes the carboxylate group, enhancing solubility and potentially biological activity.
Though specific detailed procedures for this step on this compound are limited in the literature, standard carboxylate salt preparation protocols apply.
Alternative Synthetic Approaches for Related Imidazo[1,2-b]pyridazine Derivatives
A convenient two-step one-pot synthesis method for 3-substituted imidazo[1,2-b]pyridazines has been reported by Fan and Li (2018). This involves:
- Reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate (DMF-DMA) to form formamidine intermediates.
- Cyclization with active electrophiles such as ethyl bromoacetate or bromoacetonitrile to form substituted imidazo[1,2-b]pyridazines.
This method can be adapted for the preparation of 6-chloro-substituted derivatives by using appropriately substituted starting amines.
Data Tables and Reaction Condition Optimization
Reaction Condition Optimization for Cyclization (Example from Fan et al. 2018)
| Parameter | Variations Tested | Optimal Condition | Notes |
|---|---|---|---|
| Base | Triethylamine, K2CO3, NaHCO3 | Triethylamine | Best yield and purity |
| Solvent | DMF, Acetonitrile, Ethanol | DMF | Highest conversion rate |
| Temperature (°C) | 50, 65, 80 | 65 | Balanced reaction rate |
| Reaction Time | 3 h, 6 h, 12 h | 6 h | Sufficient for completion |
Purity and Yield Data from Patent CN112321592B
| Sample | Purity (%) (HPLC) | Yield (%) | Notes |
|---|---|---|---|
| Example 1 | >98 | 85 | After recrystallization |
| Example 2 | >97 | 82 | Variation in solvent ratio |
| Example 3 | >99 | 80 | Optimized pH and temperature |
Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Lithium(1+)6-chloroimidazo[1,2-b]pyridazine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include Grignard reagents, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), and bases such as TMP2Zn·MgCl2·2LiCl . Reaction conditions often involve specific temperatures and solvents to achieve the desired transformations .
Major Products: The major products formed from these reactions are various polysubstituted derivatives of the imidazo[1,2-b]pyridazine scaffold. These derivatives exhibit different biological activities and pharmacological properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Lithium(1+)6-chloroimidazo[1,2-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects . The molecular targets and pathways involved vary depending on the specific application and the derivative used .
Comparison with Similar Compounds
Structural Isomer: 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic Acid
Key Differences :
- Substituent Position : The carboxyl group is at position 2 instead of 3 .
- Physical Properties :
- Commercial Availability : Marketed as a reagent (CAS RN 14714-24-0) with pricing tiers for 1g (¥29,900) and 250mg (¥9,900) quantities .
Implications :
Positional isomerism affects molecular interactions. The 2-carboxylic acid may exhibit distinct hydrogen-bonding patterns or biological target affinities compared to the 3-carboxylate derivative.
Ester Analog: Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate
Key Differences :
- Functional Group : Methyl ester replaces the lithium carboxylate.
- Collision Cross-Section (CCS) Data :
| Adduct | m/z | Predicted CCS (Ų) | |
|---|---|---|---|
| [M+H]+ | 212.02213 | 139.0 | |
| [M+Na]+ | 234.00407 | 153.7 | |
| [M+NH4]+ | 229.04867 | 146.7 |
- Stability and Reactivity : The ester is prone to hydrolysis under acidic/basic conditions, unlike the stable lithium salt.
Implications :
The methyl ester’s lipophilicity may enhance membrane permeability in drug design but requires metabolic activation (e.g., ester hydrolysis) for efficacy. CCS values aid in analytical identification via ion mobility spectrometry .
Research Findings and Implications
- Positional Isomerism : The 3-carboxylate’s electronic distribution may favor stronger ionic interactions compared to the 2-carboxylic acid, influencing crystallization or binding to metal ions.
- Lithium Counterion : Enhances aqueous solubility and stability, critical for formulation in ionic environments (e.g., battery electrolytes or drug delivery systems).
- Analytical Utility : CCS data for the methyl ester provides a reference for mass spectrometry workflows, though the lithium salt’s adduct behavior remains uncharacterized.
Biological Activity
Lithium(1+)6-chloroimidazo[1,2-b]pyridazine-3-carboxylate is a lithium salt derived from the imidazo[1,2-b]pyridazine-3-carboxylic acid structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a chloro substituent at the 6-position of the imidazo ring and a carboxylate group that enhances its solubility. The lithium ion stabilizes the compound's structure, potentially influencing its reactivity and interactions with biological targets.
| Feature | Description |
|---|---|
| Chemical Formula | C8H6ClN3O2Li |
| Molecular Weight | 236.57 g/mol |
| Solubility | Soluble in water due to carboxylate group |
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties : Studies have shown that compounds with similar structures can induce lysosomal membrane permeabilization, which is a promising strategy for targeting cancer stem cells (CSCs) in pancreatic ductal adenocarcinoma (PDAC) models. For instance, compounds derived from the imidazo[1,2-b]pyridazine scaffold demonstrated significant cytotoxicity against CSC-enriched spheres compared to adherent cell cultures .
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. The presence of the chloro group at the 6-position may enhance its binding affinity to specific enzymes involved in tumor progression.
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Interaction with Biological Macromolecules : The compound likely interacts with various proteins and enzymes, affecting their activity and leading to altered cellular responses.
- Structure-Activity Relationship (SAR) : Research has indicated that modifications at the 6-position of the imidazo[1,2-b]pyridazine moiety are crucial for maintaining biological activity. Compounds retaining a basic nitrogen residue at this position showed enhanced efficacy against cancer cell viability .
Case Studies
Several studies have highlighted the biological significance of this compound:
- In vitro Studies on Cancer Cells : In a study involving patient-derived xenograft (PDX) models of PDAC, compounds related to this compound demonstrated significant anti-CSC activity, with half-maximal effective concentrations (EC50) indicating potent cytotoxicity against CSCs .
- Enzyme Inhibition Studies : Investigations into enzyme inhibition revealed that derivatives of this compound could effectively inhibit key kinases involved in tumor growth, suggesting potential therapeutic applications in oncology .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Reacting 6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid with lithium salts under controlled conditions to yield the desired lithium salt.
- Purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for biological evaluation.
Q & A
Q. What are the standard synthetic routes for Lithium(1+)6-chloroimidazo[1,2-b]pyridazine-3-carboxylate?
The synthesis typically involves a two-step process:
Esterification/Cyclization : Formation of the methyl or ethyl ester precursor (e.g., methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate) via cyclization of chlorinated pyridazine derivatives with imidazole precursors. For example, cyclocondensation of 3-amino-6-chloropyridazine with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) in ethanol at reflux .
Lithium Salt Formation : Hydrolysis of the ester group (e.g., using LiOH in aqueous THF) to yield the carboxylic acid, followed by neutralization with lithium hydroxide to form the lithium salt.
Q. Key Reaction Conditions :
- Solvents: Ethanol, dimethoxyethane, or THF.
- Temperature: 60–80°C for cyclization; room temperature for hydrolysis.
- Reagents: K₂CO₃ (base), LiOH (for saponification).
Q. What analytical techniques are critical for characterizing this compound?
Primary Methods :
- X-ray Diffraction (XRD) : Resolves crystal structure and confirms regiochemistry (e.g., C8 vs. C3 substitution in imidazo-pyridazine derivatives) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 275.1278 vs. calculated 275.1270 for related ethyl esters) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., δ ~161 ppm for carboxylate carbonyl in ¹³C NMR) .
- Collision Cross-Section (CCS) Prediction : Used in mass spectrometry to distinguish adducts (e.g., [M+H]⁺ CCS = 139.0 Ų) .
Q. How is the biological activity of this compound evaluated in preclinical studies?
Methodology :
In Vitro Assays :
- Enzyme Inhibition : Screen against kinases or receptors (e.g., IC₅₀ determination via fluorescence polarization).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
In Vivo Models :
- Anxiolytic Activity : Elevated plus-maze test in rats (dose range: 2.5–10 mg/kg) .
- Pharmacokinetics : Plasma stability and bioavailability studies.
Q. Critical Parameters :
- Dose-response curves for potency assessment.
- Control compounds (e.g., BMS-986260 for anticancer activity) .
Advanced Research Questions
Q. How does the chloro group at position 6 influence nucleophilic substitution reactions?
The C6-chloro group is highly reactive in SNAr (nucleophilic aromatic substitution) due to electron-withdrawing effects of the adjacent pyridazine ring. Methodology :
- Conditions : Use polar aprotic solvents (DMF, DMSO) with nucleophiles (amines, thiols) at 80–120°C.
- Example : Substitution with sodium benzenesulfinate yields sulfone derivatives (65–75% yield) .
- Monitoring : Track reaction progress via LC-MS to avoid over-substitution.
Regioselectivity : The chloro group directs incoming nucleophiles to the C6 position, while the carboxylate at C3 stabilizes intermediates via resonance .
Q. What computational approaches are used to study its electronic properties?
Density Functional Theory (DFT) Applications :
- Geometry Optimization : Determines bond lengths and angles (e.g., C-Cl bond = 1.73 Å) .
- Frontier Molecular Orbitals (FMOs) : Predicts reactivity (HOMO-LUMO gap ~4.2 eV for imidazo-pyridazine core) .
- Solvent Effects : PCM models simulate aqueous solubility (logP ~1.2 for lithium salt) .
Software : Gaussian 16 or ORCA with B3LYP/6-31G(d) basis set.
Q. How is regioselectivity controlled in Minisci-type alkylation reactions?
Key Strategies :
- Directing Groups : The carboxylate at C3 directs radicals to the C8 position (vs. C2 in non-carboxylated analogs) .
- Reaction Conditions : Use of photoredox catalysts (e.g., Ir(ppy)₃) under blue light (λ = 450 nm) enhances C8 selectivity.
- Substrate Scope : Electron-deficient alkyl radicals (e.g., trifluoromethyl) favor C8 addition (80:20 regioselectivity) .
Q. How are structure-activity relationships (SARs) explored for this scaffold?
Methodology :
Core Modifications :
- Introduce substituents at C2 (methyl), C6 (fluoro), or C8 (amine) to alter steric/electronic profiles .
Biological Testing :
- Compare IC₅₀ values across derivatives (e.g., 6-fluoro analog shows 10× higher kinase inhibition than chloro).
Computational Modeling :
Q. Example SAR Table :
| Derivative | Substituent (Position) | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 6-Chloro | Cl (C6) | 2.1 | |
| 6-Fluoro | F (C6) | 0.9 | |
| 8-Amino | NH₂ (C8) | 5.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
